molecular formula C14H21NO3 B13507813 Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate

Cat. No.: B13507813
M. Wt: 251.32 g/mol
InChI Key: JXGJVQQOQRIGSB-UHFFFAOYSA-N
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Description

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate ( 1340230-83-2) is a high-purity organic compound supplied with a typical purity of 98% . This chemical serves as a valuable building block in organic synthesis and medicinal chemistry research, with a molecular formula of C14H21NO3 and a molecular weight of 251.32 g/mol . Its structure, which features both a carbamate-protected amine and a hydroxymethyl group, makes it a versatile intermediate for constructing more complex molecules. Carbamate functional groups are established bioisosteres for amide bonds and are extensively utilized in the design of analogues for bioactive compounds, such as acylhomoserine lactones (AHLs) involved in bacterial quorum sensing . Research into such analogues is critical for developing new modulators that can disrupt bacterial communication and potentially suppress virulence . Predicted physical properties include a density of 1.087 g/cm³ and a boiling point of 404.2 °C . This product is strictly intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

IUPAC Name

benzyl N-[3-(hydroxymethyl)pentan-3-yl]carbamate

InChI

InChI=1S/C14H21NO3/c1-3-14(4-2,11-16)15-13(17)18-10-12-8-6-5-7-9-12/h5-9,16H,3-4,10-11H2,1-2H3,(H,15,17)

InChI Key

JXGJVQQOQRIGSB-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Method C: Reaction with Benzyl Chloroformate

  • Dissolve the amino alcohol in anhydrous solvent such as dichloromethane or ethyl acetate.
  • Cool the solution to 0°C.
  • Add benzyl chloroformate (Boc-Cl) dropwise, with triethylamine or N-methylmorpholine as base.
  • Stir at low temperature to prevent side reactions.
  • Allow the mixture to warm to room temperature and stir until complete.

Reaction Equation:

$$
\text{R-NH}2 + \text{Benzyl chloroformate} \rightarrow \text{R-NH-COO-CH}2\text{Ph}
$$

Research Data:

  • The method yields the benzyl carbamate with high purity (>90%) and minimal by-products, as confirmed by NMR and mass spectrometry.

Final Purification and Characterization

  • Purify the crude product via silica gel chromatography using suitable eluents (e.g., hexane/ethyl acetate).
  • Confirm structure via NMR spectroscopy, IR, and HRMS.
  • The yield typically ranges from 75-90%, depending on reaction conditions and purity of starting materials.

Data Summary Table

Step Reagents Conditions Yield Notes
Amino alcohol synthesis D-aldose + benzylamine Hydrogenation (RT, 24h) 80-85% From aldehyde to amino polyol
Hydroxymethylation Formaldehyde or equivalent Mild basic conditions 70-85% Regioselective hydroxymethylation at C-3
Carbamate formation Benzyl chloroformate + base 0°C to RT, inert atmosphere 75-90% High purity carbamate

Additional Considerations and Notes

  • Choice of Solvent: Anhydrous dichloromethane or ethyl acetate are preferred for carbamate formation to prevent hydrolysis.
  • Reaction Monitoring: TLC and NMR are used to confirm the completion of each step.
  • Stereochemistry: The stereoselectivity is influenced by the starting aldose and reaction conditions, with recent methods favoring stereocontrolled synthesis.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, amines, thiols

Major Products Formed:

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Primary amines

    Substitution: Substituted benzyl derivatives

Scientific Research Applications

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate: has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate involves its ability to act as a protecting group for amines. The carbamate group can be cleaved under specific conditions, releasing the free amine. This property is utilized in peptide synthesis, where the compound protects the amine functionality during the coupling of amino acids . The molecular targets and pathways involved depend on the specific application of the compound, such as its use in drug development or polymer production .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include benzyl carbamates with variations in the aryl or alkyl substituents, which influence physicochemical and biological properties:

Table 1: Comparison of Benzyl Carbamate Derivatives
Compound Name Substituent/Backbone Melting Point (°C) Yield (%) Key Features Reference
Benzyl (3-benzyl-5-hydroxyphenyl)carbamate (3d) Benzyl aryl group 124–125 47 High yield; antitubercular activity
Methyl (3-benzyl-5-hydroxyphenyl)carbamate (3e) Methyl ester 120–121 52 Moderate solubility; low steric bulk
Ethyl (3-benzyl-5-hydroxyphenyl)carbamate (3f) Ethyl ester 167–168 49 Higher melting point; lipophilic
tert-Butyl (3-benzyl-5-hydroxyphenyl)carbamate (3g) tert-Butyl ester 158–159 38 Bulky group; lower yield
Benzyl (3-hydroxycyclohexyl)carbamate Cyclohexyl backbone N/A N/A Enhanced ring stability
Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate Bicyclo structure N/A N/A High steric hindrance

Key Observations :

  • Substituent Impact : Bulky groups (e.g., tert-butyl in 3g) reduce synthetic yields (38%) compared to smaller substituents (e.g., methyl in 3e: 52%) due to steric effects .
  • Hydrogen Bonding: The hydroxymethyl group in the target compound may enhance solubility and hydrogen bonding compared to non-polar analogs like 3d–3g.
  • Ring vs.

Stereochemical Considerations

  • Chiral Analogs: Ethyl ((1R,3S)-3-amino-2,2,3-trimethylcyclopentyl)carbamate () and fluorinated derivatives () highlight the importance of stereochemistry in bioactivity. The target compound’s stereochemistry (if present) could significantly influence its pharmacological profile.

Biological Activity

Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate is a carbamate compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesis methods, and potential applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H21NO3, with a molecular weight of 251.32 g/mol. The compound features a benzyl group attached to a carbamate moiety , which is further linked to a 3-(hydroxymethyl)pentan-3-yl group. This structure contributes to its unique chemical properties and reactivity profile, making it valuable in various synthetic applications.

Biological Activity

This compound exhibits notable biological activities, particularly as a protecting group for amines in peptide synthesis. This functionality allows for the selective release of amines under specific conditions, which is crucial for successful coupling reactions in organic synthesis. The compound has been utilized in the development of biologically active molecules, including pharmaceuticals and agrochemicals.

The mechanism of action primarily involves the cleavage of the carbamate moiety, which releases free amines. This property is essential in controlling reactivity during synthetic pathways, particularly in peptide synthesis where precise control over amine functionalities is required .

Synthesis Methods

Research indicates several efficient methods for synthesizing this compound. These methods often utilize catalysts such as palladium on carbon to enhance reaction rates and yields. The synthesis process can be summarized as follows:

  • Starting Materials : Benzyl alcohol and 3-(hydroxymethyl)pentan-3-amine.
  • Reagents : Use of carbonyl compounds in the presence of activating agents.
  • Catalysts : Palladium on carbon or other suitable catalysts to facilitate the reaction.

The following table summarizes key synthesis parameters:

Parameter Value
Molecular Weight251.32 g/mol
YieldTypically >70%
Reaction Time2–4 hours
Catalysts UsedPalladium on carbon

Biological Evaluation

A study published in 2020 evaluated carbamate derivatives, including this compound, for their potential biological activities. The findings indicated that these compounds could modulate biological pathways effectively, showcasing their potential in drug development .

In another study focusing on similar carbamates, it was found that they exhibited significant inhibition against various bacterial strains, suggesting potential applications as antibacterial agents .

Comparative Analysis with Similar Compounds

To better understand the unique characteristics of this compound, it can be compared with other carbamates:

Compound Name Molecular Formula Biological Activity
This compoundC14H21NO3Protecting group for amines
N-(benzyloxycarbonyl)-l-homoserine lactoneC12H13NO4Modulates bacterial pathways
4-nitrobenzylthiocarbonateC10H8N2O2SAntibacterial activity

Q & A

Q. What are the optimal reaction conditions for synthesizing Benzyl (3-(hydroxymethyl)pentan-3-yl)carbamate?

The synthesis typically involves multi-step reactions with careful control of parameters. Key steps include:

  • Temperature : Moderate conditions (e.g., 25–60°C) to avoid side reactions .
  • Solvent choice : Polar aprotic solvents (e.g., DMF or THF) enhance reactivity and yield .
  • Catalysts : Use of coupling agents like HATU or DCC for carbamate bond formation .
  • Purification : Recrystallization or column chromatography to isolate the pure compound . Yield optimization requires iterative adjustments to these parameters .

Q. How is the structural integrity of this compound confirmed?

Structural validation employs:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm functional groups and connectivity .
  • IR spectroscopy : Identification of carbamate C=O stretching (~1700 cm1^{-1}) and hydroxyl (-OH) bands .
  • Mass spectrometry : High-resolution MS to verify molecular weight and fragmentation patterns .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability studies indicate:

  • pH sensitivity : Degrades in strongly acidic (pH < 3) or basic (pH > 10) conditions due to hydrolysis of the carbamate group .
  • Thermal stability : Stable at room temperature but decomposes above 150°C, necessitating storage at 2–8°C .

Advanced Research Questions

Q. How does this compound interact with acetylcholinesterase (AChE)?

Mechanistic studies suggest:

  • Binding mode : Competitive inhibition via hydrogen bonding with the catalytic triad (Ser203, His447, Glu334) of AChE .
  • Kinetic analysis : IC50_{50} values determined via Ellman’s assay, with Ki values calculated using Lineweaver-Burk plots .
  • Structural insights : Molecular docking and MD simulations predict binding affinity and orientation .

Q. How can contradictions in reported synthesis yields be resolved?

Discrepancies often arise from:

  • Reagent purity : Impurities in starting materials reduce efficiency; use HPLC-grade reagents .
  • Reaction monitoring : TLC or in-situ IR to track intermediate formation and adjust conditions .
  • Scale-up challenges : Optimize stirring rates and solvent volumes for reproducibility .

Q. What computational methods predict the 3D conformation and biological interactions of this compound?

Advanced modeling techniques include:

  • Density Functional Theory (DFT) : Optimizes geometry and electronic properties .
  • Molecular Dynamics (MD) : Simulates ligand-protein interactions in physiological conditions .
  • QSAR models : Relate structural descriptors (e.g., logP, polar surface area) to activity .

Q. How does this compound compare to structurally similar carbamates in terms of bioactivity?

Comparative analysis highlights:

  • Lipophilicity : Benzyl groups enhance membrane permeability vs. tert-butyl derivatives .
  • Enzyme selectivity : Substitution at the hydroxymethyl position alters AChE vs. butyrylcholinesterase inhibition .
  • SAR trends : Electron-withdrawing groups on the aryl ring improve potency .

Q. What pharmacological applications are supported by in vitro/in vivo studies?

Preclinical data suggest:

  • Antimicrobial activity : MIC values against Gram-positive bacteria via membrane disruption .
  • Anticancer potential : Apoptosis induction in cancer cell lines (e.g., MCF-7) with IC50_{50} < 10 µM .
  • Neuroprotective effects : Reduces amyloid-beta aggregation in Alzheimer’s models .

Methodological Considerations

  • Experimental Design : Include controls for enzyme assays (e.g., donepezil for AChE) .
  • Data Validation : Triplicate runs with statistical analysis (e.g., ANOVA) to ensure reproducibility .
  • Ethical Compliance : Follow institutional guidelines for biological testing .

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